Sinensin

Description

Sinensin has been reported in Abies nephrolepis, Crocus chrysanthus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

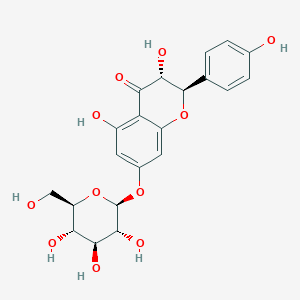

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIXYHJHYVDNOG-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sinensetin: A Technical Guide to Its Natural Sources, Quantification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin is a polymethoxylated flavonoid (PMF) that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a pentamethoxyflavone, its chemical structure imparts unique physicochemical properties that contribute to its biological effects. This technical guide provides an in-depth overview of the natural sources of sinensetin, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway.

Natural Sources of Sinensetin

Sinensetin is predominantly found in two main natural sources: the peels of citrus fruits and the leaves of Orthosiphon aristatus (commonly known as Java tea or cat's whiskers).[1][2] Its concentration can vary depending on the species, variety, geographical location, and cultivation conditions.

Citrus Fruits

Citrus peels are a rich reservoir of polymethoxyflavones, including sinensetin.[3] The highest concentrations are typically found in the flavedo, the outer colored part of the peel.

Orthosiphon aristatus

Orthosiphon aristatus, a medicinal plant from the Lamiaceae family, is another significant source of sinensetin.[1][2] The leaves of this plant are widely used in traditional medicine, and sinensetin is considered one of its key bioactive marker compounds.[2]

Quantitative Data on Sinensetin Content

The following tables summarize the quantitative data for sinensetin content in various natural sources as reported in the scientific literature.

Table 1: Sinensetin Content in Orthosiphon aristatus

| Plant Part | Variety | Extraction Solvent | Analytical Method | Sinensetin Content | Reference |

| Leaves | Purple | Acetone | TLC-Densitometry | 0.51% w/w | [2] |

| Leaves | Not Specified | 50% Ethanol | HPLC | 0.66 mg/mL (in extract) | [4] |

| Leaves | Not Specified | Isopropanol | UAE-HPLC | 261.21 ± 1.01 µg/g dry weight | [1] |

Table 2: Sinensetin Content in Citrus Species

| Citrus Species | Plant Part | Analytical Method | Sinensetin Content | Reference |

| Citrus sinensis (Orange) | Peel | Not Specified | 0.08 - 0.29 mg/g dry basis | [5] |

| Citrus reticulata (Tangerine) | Peel | Not Specified | Not specified, but present | [6] |

| Citrus unshiu (Satsuma mandarin) | Peel | HPLC | Not specified, but present | [7] |

Experimental Protocols

Extraction and Purification of Sinensetin

The following protocols outline common methods for the extraction and purification of sinensetin from its primary natural sources.

This protocol describes a general procedure for the extraction and isolation of sinensetin from the leaves of Orthosiphon aristatus.

Materials:

-

Dried and powdered leaves of Orthosiphon aristatus

-

Methanol

-

Hexane

-

Chloroform

-

Ethyl acetate

-

Silica gel for column chromatography

-

Sephadex LH-20

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the dried leaf powder with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the crude methanol extract in a water-methanol mixture and partition successively with hexane, chloroform, and ethyl acetate. Concentrate the ethyl acetate fraction, which is typically enriched with sinensetin.[2]

-

Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.[2]

-

Collect the fractions and monitor them by TLC. Combine the fractions containing sinensetin.

-

-

Further Purification (Optional): For higher purity, the sinensetin-rich fractions can be further purified using Sephadex LH-20 column chromatography, eluting with methanol.[6]

This protocol provides a general method for extracting sinensetin from citrus peels.

Materials:

-

Fresh citrus peels

-

Methanol or ethanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Sample Preparation: Wash and dry the fresh citrus peels. The peels can be used fresh or dried and powdered for better extraction efficiency.

-

Extraction:

-

Maceration: Macerate the peel material with methanol or ethanol at room temperature for 24-72 hours.

-

Soxhlet Extraction: Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

-

Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator to yield the crude extract.

-

Purification: The crude extract can be purified using the chromatographic techniques described in section 3.1.1.

Quantification of Sinensetin

The following are detailed protocols for the quantification of sinensetin using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or formic acid

-

Sinensetin standard

Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase of water:methanol:phosphoric acid:acetic acid:acetonitrile (50:30:0.05:0.05:20 v/v/v/v/v) can be used.[8]

-

Flow Rate: 1.0 mL/min[8]

-

Column Temperature: 25 °C

-

Detection Wavelength: 352 nm[8]

-

Injection Volume: 10 µL[8]

Procedure:

-

Standard Preparation: Prepare a stock solution of sinensetin standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the sinensetin standard against its concentration. Determine the concentration of sinensetin in the sample by interpolating its peak area on the calibration curve.

Instrumentation:

-

TLC plates (silica gel 60 F254)

-

TLC scanner (densitometer)

-

Sample applicator

-

Developing chamber

Reagents:

-

Chloroform

-

Ethyl acetate

-

Sinensetin standard

Chromatographic Conditions:

-

Stationary Phase: Silica gel 60 F254 TLC plates

-

Mobile Phase: Chloroform:Ethyl acetate (60:40, v/v)[2]

-

Detection Wavelength: 337 nm[2]

Procedure:

-

Standard and Sample Application: Apply known volumes of the sinensetin standard solutions and the sample extract solution as bands onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

-

Drying: After development, dry the plate thoroughly.

-

Scanning: Scan the dried plate using a TLC scanner at the specified wavelength.

-

Quantification: Generate a calibration curve from the peak areas of the sinensetin standards. Calculate the amount of sinensetin in the sample by comparing its peak area to the calibration curve.

Biosynthesis of Sinensetin

Sinensetin, like other flavonoids, is synthesized through the phenylpropanoid pathway.[9][10] The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the basic flavonoid skeleton, which is then modified to produce sinensetin.

The key steps in the biosynthesis of sinensetin are:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA.[9]

-

Flavonoid Biosynthesis: 4-coumaroyl-CoA enters the flavonoid pathway, leading to the formation of the flavanone naringenin.[11]

-

Flavone Formation: Naringenin is converted to a flavone precursor.[11]

-

Hydroxylation and Methylation: A series of hydroxylation and O-methylation reactions, catalyzed by specific enzymes such as O-methyltransferases (OMTs), sequentially add methoxy groups to the flavone backbone to produce sinensetin.[11]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Biosynthetic pathway of sinensetin.

Caption: General experimental workflow for extraction.

Caption: Workflow for chromatographic quantification.

References

- 1. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Sinensetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin is a polymethoxylated flavone, a class of organic compounds characterized by a flavonoid backbone with multiple methoxy group substitutions.[1] Found predominantly in citrus peels and the plant Orthosiphon stamineus, sinensetin has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of sinensetin's chemical structure, physicochemical properties, and its multifaceted biological effects, with a focus on the underlying signaling pathways and detailed experimental methodologies.

Chemical Structure and Properties

Sinensetin, systematically named 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one, possesses a pentamethoxyflavone structure.[1][3] The core flavonoid structure consists of two benzene rings (A and B) and a heterocyclic C ring containing an oxygen atom. In sinensetin, five methoxy groups are attached to this backbone at positions 5, 6, 7, 3', and 4'.[1]

Table 1: Chemical Identifiers of Sinensetin

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one |

| Molecular Formula | C₂₀H₂₀O₇ |

| CAS Number | 2306-27-6 |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

| InChI Key | LKMNXYDUQXAUCZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Sinensetin

| Property | Value | Reference |

| Molecular Weight | 372.37 g/mol | [4] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 174-176 °C | [4] |

| Boiling Point (Predicted) | 547.8 ± 50.0 °C | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in aqueous solutions. | [4][5] |

| LogP (Predicted) | 2.634 | [4] |

| UV-Vis λmax | 215, 241, 327 nm | [5] |

Biological Activities and Signaling Pathways

Sinensetin exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory Activity

Sinensetin has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling cascades. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway . In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sinensetin inhibits the degradation of IκB-α, the inhibitory protein of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Furthermore, sinensetin has been shown to attenuate inflammation in human mast cells by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-4, IL-5, and IL-8, and by suppressing the phosphorylation of STAT3.[6] In a model of amyloid-beta-induced neurotoxicity, sinensetin exerted its protective effects by inhibiting the TLR4/NF-κB signaling pathway.[7]

Anti-Cancer Activity

Sinensetin has shown promise as an anti-cancer agent, acting through multiple signaling pathways to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis. In breast cancer cells, sinensetin has been found to inhibit the Wnt/β-catenin signaling pathway . It downregulates the expression of key components of this pathway, including β-catenin, LEF1, and TCF1/TCF7, leading to a reduction in cancer cell viability and invasion.[8]

In gallbladder adenocarcinoma cells, sinensetin targets the PTEN/PI3K/AKT signaling pathway , inducing apoptosis and inhibiting cell migration and invasion. Furthermore, in non-small cell lung cancer, sinensetin acts as a selective inhibitor of mitogen-activated protein kinase kinase 6 (MKK6), a component of the MAPK signaling pathway .

Metabolic Regulation

Sinensetin influences lipid metabolism by modulating adipogenesis and lipolysis in adipocytes. It has been shown to enhance both processes by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) .[9] In 3T3-L1 preadipocytes, sinensetin up-regulates the expression of key adipogenic transcription factors such as PPARγ and C/EBPα. In mature adipocytes, it stimulates lipolysis through the cAMP-PKA pathway, leading to the phosphorylation of hormone-sensitive lipase (HSL).[10] Additionally, sinensetin can enhance fatty acid β-oxidation through the AMPK pathway.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of sinensetin.

Extraction and Isolation of Sinensetin

Sinensetin can be extracted and isolated from natural sources like Orthosiphon stamineus leaves or citrus peels.

-

Extraction from Orthosiphon stamineus

-

Dried and powdered leaves (e.g., 5 g) are subjected to ultrasonication in 50% methanol (75 mL) for 30 minutes.[2]

-

The extract is filtered and evaporated to dryness.

-

The dried extract is then dissolved in a mixture of acetone and water (70:30) and heated below 40°C with ultrasonication for 30 minutes for enrichment.[2]

-

-

Isolation from Citrus Peels

-

Dried citrus peels are extracted with a suitable solvent like ethyl acetate.

-

The crude extract is then subjected to column chromatography on Sephadex LH-20 or silica gel.[1]

-

Further purification can be achieved by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification of sinensetin in extracts and formulations.

-

Method for Simultaneous Determination in Orthosiphon stamineus Extracts [5][11]

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with acetonitrile:isopropyl alcohol:20mM phosphate buffer (NaH₂PO₄) (30:15:55, v/v), pH 3.5.

-

Flow Rate: 1 mL/minute.

-

Column Temperature: 25°C.

-

Detection: UV at 340 nm.

-

Standard Preparation: Stock solutions of sinensetin (1 mg/mL) are prepared in methanol. Working standards are prepared by diluting the stock solution to a concentration range of 0.03052-250 μg/mL.

-

Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Protocol for Cancer Cell Lines [12][13]

-

Seed cancer cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of sinensetin (e.g., up to 120 µM) for a specified period (e.g., 24, 48, or 72 hours).[8]

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and is a common method to study signaling pathways.

-

Protocol for Detecting NF-κB Pathway Proteins [8][14][15][16]

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with sinensetin for a specified time before stimulating with an inflammatory agent like LPS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-IκBα, IκBα, p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Lipolysis Assay

This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.

-

Protocol for 3T3-L1 Adipocytes [17][18][19]

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

-

Wash the mature adipocytes with assay buffer.

-

Treat the cells with various concentrations of sinensetin in assay buffer for a specified time (e.g., 24 hours). Include a positive control such as isoproterenol.

-

Collect the culture medium.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit, which typically involves enzymatic reactions leading to a colorimetric or fluorometric output.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Conclusion

Sinensetin is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and metabolism makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of sinensetin in various disease models. Further in-depth mechanistic studies and in vivo validation are warranted to fully elucidate its pharmacological effects and pave the way for its potential clinical applications.

References

- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification and enrichment of sinensetin in the leaves of <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. frontiersin.org [frontiersin.org]

- 4. phcogj.com [phcogj.com]

- 5. A simple isocratic HPLC method for the simultaneous determination of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone in Orthosiphon stamineus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 7. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sinensetin enhances adipogenesis and lipolysis by increasing cyclic adenosine monophosphate levels in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of sinensetin on lipid metabolism in mature 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Sinensetin Attenuated Macrophagic NLRP3 Inflammasomes Formation via SIRT1-NRF2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. sinensetin-enhances-adipogenesis-and-lipolysis-by-increasing-cyclic-adenosine-monophosphate-levels-in-3t3-l1-adipocytes - Ask this paper | Bohrium [bohrium.com]

- 18. zen-bio.com [zen-bio.com]

- 19. saibou.jp [saibou.jp]

The intricate Biosynthesis of Sinensetin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin, a polymethoxyflavone (PMF) predominantly found in the peels of Citrus species and the leaves of Orthosiphon aristatus, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] The unique pentamethoxy substitution pattern of sinensetin contributes to its enhanced bioavailability compared to its polyhydroxylated flavonoid counterparts.[2] Understanding the intricate biosynthetic pathway of this valuable natural product is paramount for its sustainable production through metabolic engineering in plants or microbial systems. This technical guide provides an in-depth exploration of the core biosynthesis pathway of sinensetin, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.

The Core Biosynthesis Pathway of Sinensetin

The biosynthesis of sinensetin originates from the general phenylpropanoid pathway, leading to the formation of the central flavonoid precursor, naringenin. Subsequent hydroxylation and a series of O-methylation reactions, catalyzed by specific O-methyltransferases (OMTs), give rise to the characteristic methoxy pattern of sinensetin. While the exact sequence of all enzymatic steps is still under investigation, a putative pathway has been constructed based on characterized enzymes in citrus and other plants.

The proposed pathway initiates with the conversion of L-phenylalanine to naringenin chalcone, which is then isomerized to naringenin. Naringenin undergoes hydroxylation to produce eriodictyol, which is further hydroxylated to create a pentahydroxyflavanone intermediate. This intermediate is then oxidized to the corresponding flavone, 5,6,7,3',4'-pentahydroxyflavone (also known as leucetin). The final steps involve a series of sequential O-methylations at the 5, 6, 7, 3', and 4' positions, catalyzed by distinct OMTs, to yield sinensetin.

References

- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

Sinensetin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular effects of sinensetin in oncology, providing a technical resource for researchers, scientists, and drug development professionals.

Sinensetin, a polymethoxylated flavone found in citrus peels and certain medicinal plants, has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Extensive in-vitro and in-vivo studies have begun to elucidate the intricate mechanisms by which sinensetin exerts its therapeutic effects against various malignancies.[2] This technical guide synthesizes the current understanding of sinensetin's mechanism of action in cancer cells, focusing on its impact on key signaling pathways, cell cycle regulation, apoptosis, metastasis, and angiogenesis.

Core Mechanisms of Action

Sinensetin's anti-cancer activity is multifaceted, involving the modulation of several critical cellular processes. The primary mechanisms include the induction of apoptosis (programmed cell death), arrest of the cell cycle at various phases, and the inhibition of tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[1][3][4] These effects are underpinned by sinensetin's ability to interfere with fundamental signaling cascades that are often dysregulated in cancer.

Modulation of Key Signaling Pathways

Sinensetin has been shown to target several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Wnt/β-catenin Pathway

In breast cancer cells, sinensetin has been demonstrated to suppress cell progression by inhibiting the Wnt/β-catenin signaling pathway.[5][6] Treatment with sinensetin leads to a decrease in the expression of β-catenin and its downstream targets, including lymphatic enhancing factor 1 (LEF1) and T-cell factor (TCF) 1/TCF7.[5] This inhibition of the Wnt pathway contributes to the suppression of cancer cell viability, proliferation, and invasion.[5][6]

Caption: Sinensetin inhibits the Wnt/β-catenin signaling pathway.

MAPK Signaling Pathway

Sinensetin has been identified as a selective inhibitor of mitogen-activated protein kinase kinase 6 (MKK6), a key component of the p38 MAPK signaling pathway.[7] By directly binding to MKK6, sinensetin attenuates the activation of p38 MAPK, which is implicated in cancer progression.[7] This inhibition of the MKK6-p38 axis leads to G1 phase cell-cycle arrest in non-small cell lung cancer (NSCLC) cells.[7]

Caption: Sinensetin targets the MKK6-p38 MAPK signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[8][9] Sinensetin has been shown to inhibit this pathway in gallbladder adenocarcinoma cells by targeting PTEN, a negative regulator of the pathway.[10] In human T-cell lymphoma, sinensetin treatment leads to the downregulation of phosphorylated Akt and mTOR.[11] This inhibition contributes to the induction of apoptosis and autophagy.[11]

Caption: Sinensetin modulates the PI3K/Akt/mTOR signaling pathway.

VEGF/VEGFR2/AKT Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Sinensetin has been shown to suppress angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway.[3][12] It represses the expression of vascular endothelial growth factor (VEGF) by downregulating hypoxia-inducible factor-1α (HIF-1α).[3] Furthermore, sinensetin inhibits VEGF-induced phosphorylation of VEGFR2 and subsequently downregulates the AKT pathway in endothelial cells, leading to the inhibition of their proliferation, migration, and tube formation.[3][13]

Caption: Sinensetin inhibits the VEGF/VEGFR2/AKT signaling pathway.

Cellular Effects of Sinensetin

The modulation of these signaling pathways by sinensetin translates into significant anti-cancer effects at the cellular level.

Induction of Apoptosis

Sinensetin is a potent inducer of apoptosis in various cancer cell lines. In breast cancer cells (MCF7 and MDA-MB-231), it upregulates the expression of cleaved-caspase 3 and cleaved-caspase 9 and decreases the Bcl-2/Bax ratio, indicating the activation of the intrinsic apoptotic pathway.[5] Similarly, in human gastric cancer AGS cells, sinensetin induces apoptosis, which is associated with the upregulation of p53 and p21 proteins.[4] In human T-cell lymphoma Jurkat cells, sinensetin triggers apoptosis through a loss of mitochondrial membrane potential and increased cleavage of caspase-3, -8, -9, and PARP.[14]

Cell Cycle Arrest

Sinensetin has been shown to induce cell cycle arrest at different phases in a cancer cell type-dependent manner. In non-small cell lung cancer cells, it induces G1 phase arrest, which is associated with the upregulation of p21.[7] In human gastric cancer AGS cells, sinensetin causes cell cycle blockage in the G2/M phase.[4] Furthermore, in human umbilical vein endothelial cells (HUVECs), it induces G0/G1 phase arrest, contributing to its anti-angiogenic effects.[2][11]

Inhibition of Metastasis and Angiogenesis

Metastasis and angiogenesis are hallmarks of malignant tumors. Sinensetin has demonstrated significant inhibitory effects on both processes. In breast cancer cells, it suppresses cell invasion and the epithelial-mesenchymal transition (EMT) by downregulating proteins like Vimentin, Slug, Snail, and Twist, while upregulating E-cadherin.[5] Its anti-angiogenic properties are well-documented, with studies showing its ability to inhibit the proliferation, migration, and tube formation of endothelial cells.[3] This is achieved by targeting the VEGF/VEGFR2/AKT signaling pathway.[3][12][13]

Quantitative Data on Sinensetin's Activity

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MCF7 | Breast Cancer | CCK-8 | IC50 | 131.5 µM | [5] |

| MDA-MB-231 | Breast Cancer | CCK-8 | IC50 | 97.45 µM | [5] |

| NSCLC cells | Non-Small Cell Lung Cancer | Kinase Assay | K D for MKK6 | 66.27 μM | [7] |

| K562/ADM | Leukemia (MDR) | - | IC50 (Chemosensitizing Index) | 3.2 µM (CI = 125) | [1] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of sinensetin for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: After treatment, MTT or CCK-8 solution is added to each well and incubated for a defined period (e.g., 2-4 hours) at 37°C.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT after solubilization) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[5]

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]

Transwell Invasion Assay

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.

-

Cell Seeding: Cancer cells, pre-treated with sinensetin, are seeded in the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]

TUNEL Apoptosis Assay

-

Cell Preparation: Cells grown on coverslips are treated with sinensetin.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based solution.

-

TUNEL Reaction: Cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-OH ends of fragmented DNA.

-

Counterstaining and Imaging: The nuclei are counterstained with a DNA-binding dye (e.g., DAPI). Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.[5]

Conclusion

Sinensetin exhibits a remarkable and diverse range of anti-cancer activities by targeting multiple, interconnected signaling pathways crucial for tumor development and progression. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis and angiogenesis underscores its potential as a valuable lead compound in the development of novel cancer therapies. Further in-depth mechanistic studies and in-vivo validation are warranted to fully harness the therapeutic promise of sinensetin for clinical applications. This guide provides a foundational resource for researchers to build upon in the ongoing effort to combat cancer.

References

- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effects of sinensetin on proliferation and apoptosis of human gastric cancer AGS cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sinensetin flavone exhibits potent anticancer activity against drug-resistant human gallbladder adenocarcinoma cells by targeting PTEN/PI3K/AKT signalling pathway, induces cellular apoptosis and inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 12. Sinensetin suppresses angiogenesis in liver cancer by targeting t...: Ingenta Connect [ingentaconnect.com]

- 13. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

Sinensetin: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinensetin, a polymethoxylated flavonoid found in citrus peels and Orthosiphon aristatus, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-angiogenic effects. This technical guide provides an in-depth analysis of sinensetin's mechanisms of action, focusing on its modulation of key cellular signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for major assays, and visual representations of the affected signaling cascades to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Sinensetin (5,6,7,3',4'-pentamethoxyflavone) is a natural compound that has demonstrated a range of biological effects in preclinical studies.[1][2] Its therapeutic potential stems from its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in various diseases, particularly cancer and inflammatory conditions. Understanding the precise molecular targets and mechanisms of sinensetin is crucial for its development as a potential therapeutic agent. This guide synthesizes the current knowledge on sinensetin's interaction with critical cell signaling networks.

Effects on Key Cell Signaling Pathways

Sinensetin has been shown to exert its biological effects by targeting several major signaling pathways implicated in cell proliferation, survival, apoptosis, inflammation, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many cancers.[3] Sinensetin has been shown to inhibit this pathway, contributing to its anticancer effects. In human T-cell lymphoma Jurkat cells, sinensetin treatment leads to the downregulation of phosphorylated Akt and mTOR.[5] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism behind sinensetin-induced apoptosis and autophagy.

Caption: Sinensetin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[6][7] The p38 MAPK pathway, in particular, is involved in inflammation and cancer. Recent studies have identified sinensetin as a selective inhibitor of MKK6 (MAPK Kinase 6), an upstream activator of p38.[5][8] By directly inhibiting MKK6, sinensetin attenuates the MAPK signaling pathway, leading to G1 phase cell-cycle arrest and inhibition of non-small cell lung cancer (NSCLC) cell proliferation.[5][8]

Caption: Sinensetin selectively inhibits MKK6 in the MAPK pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[9] Chronic activation of this pathway is associated with various inflammatory diseases and cancer.[9] Sinensetin has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sinensetin was found to inhibit the degradation of IκB-α, the inhibitory protein of NF-κB. This stabilization of IκB-α prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[10] In a model of Alzheimer's disease, sinensetin was also shown to inhibit the TLR4/NF-κB signaling pathway.[10]

Caption: Sinensetin inhibits the NF-κB signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly linked to cancer, particularly breast cancer.[11] Sinensetin has been shown to suppress the malignant progression of breast cancer cells by inhibiting the Wnt/β-catenin pathway.[1][12] Treatment with sinensetin downregulates the expression of β-catenin and its downstream targets, T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF), leading to the inhibition of breast cancer cell viability, metastasis, and epithelial-mesenchymal transition (EMT).[1][12]

Caption: Sinensetin inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of sinensetin on various cell lines as reported in the literature.

Table 1: IC50 Values of Sinensetin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 131.5 | [13] |

| MDA-MB-231 | Breast Cancer | 97.45 | [13] |

| A549 | Lung Cancer | ~50-60 | [14] |

| Jurkat | T-cell Lymphoma | >100 | [2] |

| CCRF-CEM | T-cell Lymphoma | >100 | [2] |

Table 2: Quantitative Effects of Sinensetin on Protein Expression and Other Markers

| Cell Line/Model | Pathway/Marker | Effect | Quantitative Change | Reference |

| MCF7, MDA-MB-231 | Wnt/β-catenin | Downregulation of β-catenin, LEF1, TCF1/TCF7 | Not specified | [1] |

| NSCLC cells | MAPK | Inhibition of MKK6 | K D value of 66.27 µM | [8] |

| J774 macrophages | Inflammation | Inhibition of TNF-α production | IC50 = 2.7 µM | [15] |

| J774 macrophages | Inflammation | Inhibition of NO production | IC50 = 9.2 µM | [15] |

| C57BL/6 mice | Inflammation | Inhibition of carrageenan-induced paw inflammation | 50% inhibition at 50 mg/kg | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on sinensetin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sinensetin (typically ranging from 0 to 200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blotting

Western blotting is used to detect specific proteins in a sample.[19]

Caption: General workflow for Western blot analysis.

Protocol:

-

Protein Extraction: Lyse sinensetin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, β-catenin, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, apoptotic, and necrotic cells.[20][21][22]

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

-

Cell Treatment: Treat cells with sinensetin for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

Sinensetin is a promising natural compound with multifaceted biological activities, primarily driven by its ability to modulate critical cellular signaling pathways. Its inhibitory effects on the PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin pathways underscore its potential as a therapeutic agent for cancer and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic applications of sinensetin and to design future studies aimed at elucidating its full pharmacological profile. Further research, including in vivo studies and clinical trials, is warranted to translate these preclinical findings into tangible clinical benefits.

References

- 1. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - Zhu - Translational Cancer Research [tcr.amegroups.org]

- 13. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phcogj.com [phcogj.com]

- 15. researchgate.net [researchgate.net]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. researchhub.com [researchhub.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. doaj.org [doaj.org]

Sinensetin: A Comprehensive Technical Guide on its Discovery, Research History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinensetin, a polymethoxylated flavonoid found predominantly in Orthosiphon aristatus and citrus peels, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of sinensetin research, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a comprehensive summary of quantitative data on its bioactivity. Furthermore, this guide elucidates the molecular mechanisms underlying sinensetin's effects through detailed diagrams of its known signaling pathways, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Discovery and Early Research

Sinensetin is a pentamethoxyflavone, chemically identified as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one.[1] It is naturally present in various plants, most notably in the leaves of Orthosiphon aristatus (also known as cat's whiskers) and in the peels of several citrus fruits.[2][3]

While traditional use of these plants hinted at the presence of bioactive compounds, the isolation and characterization of sinensetin have been the subject of numerous studies. One of the frequently cited early reports on its isolation from Orthosiphon aristatus was by Tezuka et al. in 2000, who successfully isolated 75 mg of sinensetin from 4 kg of the plant material.[2] The chemical synthesis of sinensetin has also been achieved, providing a more consistent source for research purposes.[1][3] Early research primarily focused on its presence in plants and its basic chemical characterization.

Key Research Milestones and Pharmacological Activities

The history of sinensetin research is marked by a progressive unveiling of its diverse pharmacological properties. Initially investigated for its traditional uses, scientific studies have now established a broad range of biological activities.

2.1. Anticancer Activity

A significant portion of sinensetin research has been dedicated to its potential as an anticancer agent. Studies have demonstrated its efficacy against various cancer cell lines, with key mechanisms including the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance.

2.2. Anti-inflammatory and Immunomodulatory Effects

Sinensetin exhibits potent anti-inflammatory properties. Research has shown its ability to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways. For instance, it has been observed to inhibit the production of Interleukin-6 (IL-6) in human mast cells.[1]

2.3. Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of sinensetin. Studies have indicated its ability to attenuate oxidative stress, inflammation, and apoptosis in neuronal cells, suggesting its potential therapeutic value in neurodegenerative diseases.[4]

2.4. Other Pharmacological Activities

Beyond its primary areas of research, sinensetin has also been investigated for its antioxidant, anti-obesity, and vasorelaxant activities.[2][3]

Quantitative Data on Bioactivity

The following tables summarize the key quantitative data from various studies on sinensetin's biological activities.

Table 1: Anticancer Activity of Sinensetin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| AML-2/D100 (P-gp overexpressing) | Acute Myeloid Leukemia | 1.14 (in the presence of vincristine) | [2] |

| MCF7 | Breast Cancer | 131.5 | [5] |

| MDA-MB-231 | Breast Cancer | 97.45 | [5] |

Table 2: Chemosensitizing Activity of Sinensetin

| Cell Line | Activity | IC50 Value (µM) | Reference |

| AML-2/D100 | P-glycoprotein Inhibition | 3.2 | [2] |

Table 3: Pharmacokinetic Parameters of Sinensetin in Rats

| Parameter | Value | Condition | Reference |

| Digoxin AUC0-t | 95.33 (p < 0.01) | Pre-administration with sinensetin | [1] |

| Digoxin Cmax | 25.85 (p < 0.05) | Pre-administration with sinensetin | [1] |

Table 4: Anti-inflammatory Activity of Sinensetin

| Cell Line | Activity | Effective Concentration (µM) | Reference |

| HMC1 | Inhibition of IL-6 production | 0.8 - 0.20 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of sinensetin and a key bioassay used to evaluate its anticancer activity.

4.1. Isolation and Purification of Sinensetin from Orthosiphon aristatus

This protocol is based on methodologies described in the literature.[2][6]

1. Extraction:

- 400 g of dried and powdered Orthosiphon aristatus leaves are extracted with methanol at room temperature.

- The extraction is repeated three times to ensure maximum yield.

- The methanolic extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

- The crude methanol extract is suspended in water and partitioned successively with dichloromethane.

- The dichloromethane fraction, which contains sinensetin, is collected and concentrated.

3. Column Chromatography:

- The concentrated dichloromethane fraction is subjected to column chromatography on silica gel.

- A gradient elution system of dichloromethane-methanol (e.g., 95:5, v/v) is used to separate the compounds.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Fractions containing sinensetin are further purified by prep-HPLC.

- A C18 column is typically used with a mobile phase such as acetonitrile-water (e.g., 41:59, v/v).

- The purity of the isolated sinensetin is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

4.2. MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cells.[7][8]

1. Cell Seeding:

- Cancer cells (e.g., A549, H1299) are seeded in a 96-well plate at a density of 2.5 × 104 to 4 × 104 cells per well.

- The cells are incubated for 24 hours to allow for attachment.

2. Compound Treatment:

- Cells are treated with various concentrations of sinensetin for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.

3. MTT Addition:

- Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

- The plate is incubated for an additional 4 hours at 37°C.

4. Solubilization of Formazan:

- The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Signaling Pathways and Molecular Mechanisms

Sinensetin exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

5.1. Inhibition of the MKK6/p38 MAPK Signaling Pathway

Sinensetin has been identified as a selective inhibitor of Mitogen-activated protein kinase kinase 6 (MKK6), which in turn affects the p38 MAPK signaling pathway, a crucial regulator of cell proliferation and apoptosis.[7]

5.2. Modulation of the TLR4/NF-κB Signaling Pathway

In the context of neuroprotection, sinensetin has been shown to attenuate neurotoxicity by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4]

5.3. Inhibition of P-glycoprotein in Multidrug Resistance

Sinensetin can reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps chemotherapeutic drugs out of the cell.[1][2]

Conclusion and Future Directions

Sinensetin has demonstrated significant therapeutic potential across a range of diseases, particularly in oncology and neuroinflammatory disorders. Its well-defined mechanisms of action, including the inhibition of key signaling pathways and drug transporters, make it an attractive candidate for further drug development. Future research should focus on comprehensive preclinical and clinical studies to evaluate its efficacy, safety, and pharmacokinetic profile in humans. Furthermore, exploring synergistic combinations of sinensetin with existing chemotherapeutic agents could open new avenues for cancer treatment. The detailed information provided in this technical guide serves as a valuable resource for advancing the research and development of sinensetin-based therapeutics.

References

- 1. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 2. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Sinensetin Attenuates Amyloid Beta25-35-Induced Oxidative Stress, Inflammation, and Apoptosis in SH-SY5Y Cells Through the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Sinensetin: A Technical Guide on Bioavailability and Pharmacokinetics for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin, a polymethoxylated flavone found in citrus peels and the plant Orthosiphon aristatus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] However, its poor water solubility presents a major hurdle to its clinical development, leading to low bioavailability and limiting its therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of sinensetin, offering insights for researchers and drug development professionals. Due to a notable lack of direct pharmacokinetic data for sinensetin, this guide also presents data for its close structural isomer, isosinensetin, as a valuable surrogate, alongside detailed experimental methodologies and visualizations of key signaling pathways.

I. Bioavailability and Pharmacokinetics

Metabolism and Excretion

Sinensetin undergoes extensive metabolism primarily in the intestine and liver, with a significant contribution from the gut microbiota.[2] The main metabolic pathways involve demethylation, glucuronidation, and sulfation.[2]

In rats, the major metabolites of sinensetin identified in urine include three demethylated derivatives and one demethylated and sulfated conjugate. The most predominant of these is 4'-demethylsinensetin.[3] The metabolites identified in rat urine are:

-

5-hydroxy-6,7,3′,4′-tetramethoxyflavone

-

6-hydroxy-5,7,3′,4′-tetramethoxyflavone

-

4′-hydroxy-5,6,7,3′-tetramethoxyflavone

-

7-hydroxy-5,6,3′,4′-tetramethoxyflavone sulfate[4]

The significant role of the gut microbiota in sinensetin metabolism highlights the importance of considering the gut-liver axis in its overall pharmacokinetic profile.[5]

Pharmacokinetics of Isosinensetin in Rats

In the absence of direct pharmacokinetic data for sinensetin, a study on its isomer, isosinensetin, in rats provides valuable insights. The following tables summarize the pharmacokinetic parameters of isosinensetin after oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Isosinensetin in Rats after a Single Oral Dose

| Parameter | Value (Mean ± SD) |

| Dose (mg/kg) | 25 |

| Cmax (ng/mL) | 185.3 ± 45.2 |

| Tmax (h) | 0.5 ± 0.2 |

| AUC(0-t) (ng·h/mL) | 432.7 ± 98.6 |

| AUC(0-∞) (ng·h/mL) | 456.9 ± 102.3 |

| t1/2 (h) | 1.40 ± 0.35 |

| Bioavailability (%) | 2.19 |

Data from a study on isosinensetin in rats.[6][7]

Table 2: Pharmacokinetic Parameters of Isosinensetin in Rats after a Single Intravenous Dose

| Parameter | Value (Mean ± SD) |

| Dose (mg/kg) | 10 |

| AUC(0-t) (ng·h/mL) | 812.4 ± 156.7 |

| AUC(0-∞) (ng·h/mL) | 832.1 ± 160.5 |

| t1/2 (h) | 1.76 ± 0.41 |

| CL (L/h/kg) | 12.1 ± 2.3 |

| Vd (L/kg) | 29.8 ± 7.6 |

Data from a study on isosinensetin in rats.[6][7]

Disclaimer: The data presented above is for isosinensetin, a structural isomer of sinensetin. While informative, these values may not be directly extrapolated to sinensetin due to potential differences in their physicochemical properties and metabolic pathways.

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sinensetin's bioavailability and pharmacokinetics.

Quantification of Isosinensetin in Rat Plasma by UHPLC-MS/MS

This method, developed for isosinensetin, can be adapted for the quantification of sinensetin in biological matrices.[6][7]

1. Sample Preparation:

- To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., lysionotin).

- Precipitate proteins by adding 400 µL of acetonitrile.

- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- Column: Agilent C18 column.

- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple reaction monitoring (MRM).

- MRM Transitions (for Isosinensetin): m/z 373.1 → 343.1.

The following diagram illustrates the workflow for this analytical method.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of sinensetin.[8][9][10][11]

1. Incubation Mixture:

- Prepare a reaction mixture containing liver microsomes (e.g., rat or human), NADPH regenerating system (to initiate the reaction), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

- Add sinensetin (dissolved in a suitable solvent like DMSO) to the mixture to a final concentration typically around 1 µM.

2. Incubation:

- Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Reaction Termination:

- Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile.

4. Analysis:

- Centrifuge the samples to pellet the precipitated proteins.

- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (sinensetin) and identify potential metabolites.

The following diagram outlines the in vitro metabolism workflow.

III. Strategies to Enhance Bioavailability

The low oral bioavailability of sinensetin due to its poor water solubility is a significant challenge. Formulation strategies such as solid dispersions and nanoemulsions have been successfully employed for other poorly soluble flavonoids and represent promising approaches for sinensetin.

Solid Dispersion

Solid dispersion technology involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility and dissolution rate by converting the crystalline drug into an amorphous form.

Preparation Method (Solvent Evaporation):

-

Dissolve sinensetin and a hydrophilic carrier (e.g., PVP K30, Poloxamer 188) in a suitable organic solvent.[12]

-

Evaporate the solvent under reduced pressure.

-

The resulting solid mass is then dried, pulverized, and sieved to obtain the solid dispersion powder.

Nanoemulsion

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubility and absorption of lipophilic drugs.

Preparation Method (High-Pressure Homogenization):

-

Dissolve sinensetin in an oil phase.

-

Prepare an aqueous phase containing a surfactant.

-

Mix the oil and aqueous phases to form a coarse emulsion.

-

Pass the coarse emulsion through a high-pressure homogenizer to reduce the droplet size to the nano-range.[13]

IV. Signaling Pathways

Sinensetin has been shown to modulate several signaling pathways implicated in cancer progression. Understanding these mechanisms is crucial for its development as a therapeutic agent.

VEGF/VEGFR2/AKT Signaling Pathway in Liver Cancer

Sinensetin has been demonstrated to suppress angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway.[14][15][16][17] It inhibits the expression of Vascular Endothelial Growth Factor (VEGF), which in turn reduces the phosphorylation of its receptor, VEGFR2. This leads to the downregulation of the downstream AKT signaling cascade, ultimately inhibiting endothelial cell proliferation, migration, and tube formation.

Wnt/β-catenin Signaling Pathway in Breast Cancer

In breast cancer cells, sinensetin has been shown to inhibit cell progression by suppressing the Wnt/β-catenin signaling pathway.[18] It downregulates the expression of key components of this pathway, including β-catenin, LEF1, and TCF1/TCF7, leading to decreased cell viability and metastasis.

V. Conclusion and Future Directions

The available evidence strongly suggests that sinensetin has poor oral bioavailability, primarily due to its low aqueous solubility and extensive metabolism. While direct pharmacokinetic data for sinensetin remains elusive, studies on its isomer and metabolites provide a foundational understanding of its absorption, distribution, metabolism, and excretion. Future research should prioritize conducting comprehensive pharmacokinetic studies of sinensetin in various animal models and eventually in humans. Furthermore, the development and in vivo evaluation of bioavailability-enhancing formulations, such as solid dispersions and nanoemulsions, are critical to unlocking the full therapeutic potential of this promising natural compound. A deeper understanding of its interactions with various signaling pathways will also be essential for its targeted application in disease treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isosorbide dinitrate disposition in the rat: metabolite pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of isosinensetin in rat plasma by UHPLC-MS/MS: Application to oral and intravenous pharmacokinetic study in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mercell.com [mercell.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - Zhu - Translational Cancer Research [tcr.amegroups.org]

In Vitro Antioxidant Capacity of Sinensetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of sinensetin, a polymethoxyflavone found in citrus peels and Orthosiphon stamineus. The document summarizes key quantitative data, details experimental protocols for major antioxidant assays, and visualizes the molecular signaling pathways involved in its antioxidant activity.

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of sinensetin has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its efficacy in different experimental models.

Table 1: Radical Scavenging and Inhibitory Activities of Sinensetin

| Assay Type | Model System | Key Findings | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Chemical-based | Low antioxidant activity reported. | Lyckander and Malterud, 1996[1] |

| DCFH (2',7'-dichlorofluorescin) Fluorescence-Scavenging Assay | Cellular (AML-2/DX100 cells) | 26.2% scavenging activity, comparable to Vitamin E (33.4%). | Jeong et al., 2007 |

| Superoxide Anion Scavenging Assay | Enzymatic (Xanthine/Xanthine Oxidase system) | IC50: 35.52 µg/mL. | Yao et al., 2009 |

| 15-Lipoxygenase (15-LOX) Inhibition Assay | Enzymatic (Soybean 15-lipoxygenase) | IC50: 114 µM (Moderate inhibitor of air-induced inactivation). | Lyckander and Malterud, 1996[2] |

| 15-Lipoxygenase (15-LOX) Inhibition Assay | Enzymatic (Soybean 15-lipoxygenase) | IC50: 74.0 µM. | Malterud and Ryland, 2000 |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays cited in the literature for the evaluation of sinensetin are provided below. These protocols are based on standard laboratory procedures and have been adapted to reflect the likely parameters used in the referenced studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Sinensetin standard

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Prepare a stock solution of sinensetin in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions of the sinensetin stock solution to be tested.

-

Assay Reaction:

-

In a 96-well microplate, add a specific volume of the sinensetin dilutions to each well.

-

Add the DPPH working solution to each well to initiate the reaction. The final volume in each well should be constant.

-

A blank well should contain only the solvent and the DPPH solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sinensetin solution. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of sinensetin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Sinensetin standard

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of sinensetin and a series of dilutions.

-

Assay Reaction:

-

Add a small volume of the sinensetin dilutions to a 96-well microplate.

-

Add the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Sinensetin standard

-

Positive control (e.g., Ferrous sulfate, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-